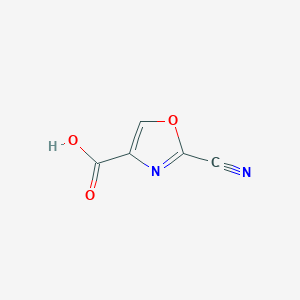

2-cyano-1,3-oxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O3/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPSVFCMIPHUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302267 | |

| Record name | 2-Cyano-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-75-8 | |

| Record name | 2-Cyano-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 1,3 Oxazole 4 Carboxylic Acid and Its Structural Analogues

Direct Synthesis Approaches to 2-Cyano-1,3-Oxazole-4-Carboxylic Acid

Direct synthesis methods aim to construct the this compound core in a convergent manner. These strategies often involve the cyclization of acyclic precursors that already contain the requisite carbon and heteroatom framework.

Cyclocondensation Reactions Utilizing Precursors Bearing Cyano and Carboxylic Acid Moieties

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For the target molecule, this approach would ideally involve the reaction of a three-carbon component bearing a carboxylic acid or ester group with a precursor providing the C2-cyano group and the nitrogen atom.

A highly relevant strategy is the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles, which are close structural analogues. This method utilizes aminomalononitrile tosylate as a key precursor. In a typical procedure, aminomalononitrile tosylate is reacted with an appropriate acid chloride in a solvent such as 1-methyl-2-pyrrolidinone. researchgate.net This reaction proceeds via acylation of the amino group, followed by cyclization to form the oxazole (B20620) ring. To adapt this method for the synthesis of this compound, one might envision a starting material where the amino group of an aminomalononitrile derivative is replaced with a hydroxyl group and the second nitrile is replaced by a carboxylic ester.

Another powerful cyclocondensation approach is the formal [3+2] cycloaddition between nitriles and diazocarbonyl compounds, a method pioneered by Huisgen. This strategy is one of the most frequently employed for synthesizing 1,3-oxazoles. The reaction typically requires an excess of the nitrile component, which can often serve as the solvent. While this method is robust, its primary drawback can be the need for large quantities of the nitrile.

The table below summarizes a representative synthesis of a structural analogue.

| Precursors | Reagents/Conditions | Product | Yield (%) |

| Aminomalononitrile tosylate, Isonicotinoyl chloride hydrochloride | 1-Methyl-2-pyrrolidinone, Room Temperature, 7 days | 5-Amino-4-cyano-2-(pyridin-4-yl)-1,3-oxazole | 27% |

This table presents data for the synthesis of a structural analogue to illustrate the cyclocondensation methodology. researchgate.net

One-Pot Synthetic Strategies for Oxazole-4-Carboxylic Acid Formation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. Several one-pot methods have been developed for the synthesis of substituted oxazoles directly from carboxylic acids. nih.gov

One such sustainable method involves the reaction of benzoin, carboxylic acids, and ammonium (B1175870) acetate in water, catalyzed by a heterogeneous CuFe2O4 catalyst. This process generates highly functionalized oxazoles in high to excellent yields. The reaction is believed to proceed through the esterification of benzoin with the carboxylic acid, followed by attack of ammonia (from ammonium acetate) on the carbonyl group to form a dihydroxyoxazole intermediate, which then dehydrates to the corresponding oxazole. This method is particularly effective for aromatic acids carrying electron-donating groups.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| Carboxylic Acid | Benzoin | CuFe2O4 | Water | 2,4,5-Trisubstituted Oxazole |

| Carboxylic Acid | 2-Haloethylammonium salt | DMT-MM, KOH | Methanol | 2-Oxazoline |

This table summarizes conditions for one-pot syntheses of oxazoles and related heterocycles from carboxylic acids.

Transition-Metal Catalyzed Routes to Substituted Oxazole-4-Carboxylic Acids

Transition-metal catalysis provides powerful and selective methods for the formation of C-C and C-heteroatom bonds, enabling the construction of complex heterocyclic systems under mild conditions. researchgate.net

Palladium-catalyzed direct arylation has been used to functionalize oxazoles at the C2 and C5 positions with high regioselectivity, governed by the choice of phosphine (B1218219) ligand and solvent. organic-chemistry.org While this is a functionalization reaction, related palladium-catalyzed coupling and cyclization sequences can be envisioned for the direct synthesis of the ring. For instance, a palladium-catalyzed coupling of a terminal alkyne with an appropriate amide precursor followed by in situ cyclization represents a viable route. organic-chemistry.org

Furthermore, gold-catalyzed reactions have emerged as a powerful tool. A gold(I)-catalyzed oxidative annulation of ynamides, nitriles, and a pyridine N-oxide provides a route to 5-amino-1,3-oxazoles. organic-chemistry.org Copper-catalyzed protocols are also prevalent, including the direct coupling of α-diazoketones with nitriles to form 2,4,5-trisubstituted oxazoles. researchgate.net This reaction proceeds through the formation of a nitrilium ion intermediate.

A particularly relevant approach is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. Under specific conditions (dioxane, 105 °C), this reaction can lead to the formation of oxazole-4-carboxylic esters. This domino isomerization process proceeds through the formation of a transient 2-acyl-2H-azirine intermediate, which then rearranges to the more stable oxazole ring system.

Synthesis via Functional Group Interconversion on Pre-formed Oxazole Rings

An alternative synthetic paradigm involves the initial construction of a simpler oxazole ring, followed by the sequential introduction of the cyano and carboxylic acid functionalities. This approach allows for greater flexibility and can leverage well-established oxazole syntheses.

Introduction of Cyano Group onto Oxazole Scaffolds

The introduction of a cyano group onto a heteroaromatic ring can be achieved through various methods. For an oxazole-4-carboxylic acid precursor, a potential route is the cyanation at the C2 position.

Direct C-H cyanation of heterocycles is an attractive and atom-economical strategy. Hypervalent iodine(III) reagents can mediate the direct cyanation of a wide range of electron-rich heteroaromatic compounds, such as pyrroles and thiophenes. acs.org This method uses trimethylsilylcyanide (TMSCN) as the cyanide source and proceeds under mild, metal-free conditions. The reaction is believed to involve single-electron oxidation of the heterocycle to a cation radical intermediate. acs.org The applicability of this method to the oxazole system, particularly at the C2 position, would depend on the electronic properties and oxidation potential of the substituted oxazole precursor.

Transition metal-catalyzed methods are also effective. Copper-catalyzed cyanation of heterocycle C-H bonds has been reported. acs.org Palladium catalysis is also widely used for the cyanation of aryl and heteroaryl halides or triflates, typically employing sources like zinc cyanide or potassium ferrocyanide. researchgate.net A synthetic sequence could therefore involve the synthesis of a 2-halo-oxazole-4-carboxylic ester, followed by a palladium-catalyzed cyanation reaction.

| Substrate Type | Cyanation Reagent | Conditions | Key Feature |

| Electron-rich Heteroarenes | PIFA, TMSCN, BF3·Et2O | Room Temperature | Metal-free, direct C-H cyanation |

| Heteroaryl Halides | K4[Fe(CN)6] | Pd Catalyst | Non-toxic cyanide source |

| Aryl Chlorides | KCN | Pd Catalyst, TMEDA | For less reactive halides |

This table outlines different methodologies for the introduction of a cyano group onto (hetero)aromatic systems. acs.orgresearchgate.net

Carboxylation Strategies on Oxazole Systems

The introduction of a carboxylic acid group at the C4 position of a pre-formed 2-cyano-oxazole represents another key functional group interconversion. The most direct method is the carboxylation of a C-H bond.

Transition-metal-catalyzed carboxylation using carbon dioxide (CO2) as a C1 feedstock is a highly appealing and sustainable strategy. encyclopedia.pub Copper-catalyzed systems have proven particularly effective for the regioselective carboxylation of azoles. For instance, a copper complex with an N-heterocyclic carbene (NHC) ligand, [Cu(IPr)OH], has been successfully used for the carboxylation of oxazoles. mdpi.com This method allows for the direct conversion of a C-H bond to a C-COOH group under relatively mild conditions. The regioselectivity of this reaction on a 2-cyano-oxazole would be a critical factor, likely influenced by the directing effects of both the ring heteroatoms and the existing cyano substituent.

Alternatively, a more traditional approach involves a halogen-metal exchange followed by quenching with CO2. This would entail the synthesis of a 4-halo-2-cyano-oxazole. Treatment of this precursor with an organolithium reagent (e.g., n-butyllithium) at low temperature would generate a 4-lithiooxazole species, which could then be trapped with solid CO2 to afford the desired carboxylic acid after acidic workup.

| Method | Reagents | Key Intermediate |

| Direct C-H Carboxylation | CO2, [Cu(IPr)OH] catalyst | Organocopper species |

| Halogen-Metal Exchange | 4-Halo-oxazole, n-BuLi, then CO2 | 4-Lithiooxazole |

This table compares two potential strategies for the carboxylation of an oxazole ring at the C4 position. encyclopedia.pubmdpi.com

Derivatization from Related Heterocycles (e.g., Isoxazoles, Oxadiazoles)

The transformation of isoxazoles into oxazoles represents a viable, albeit complex, route to certain oxazole derivatives. This isomerization can be prompted by photochemical or thermal conditions. The photochemical rearrangement of isoxazoles often proceeds through a proposed mechanism involving the initial cleavage of the weak N-O bond, leading to the formation of a diradical intermediate. This intermediate can then undergo a series of rearrangements, potentially involving an azirine species, to ultimately yield the more thermodynamically stable oxazole ring. Specifically, for the synthesis of oxazole-4-carboxylic acid derivatives, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to produce methyl oxazole-4-carboxylates. researchgate.netnih.gov This process involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine, which can then rearrange to the oxazole product under thermal conditions. researchgate.netnih.gov While theoretically applicable, the direct synthesis of this compound from an appropriately substituted isoxazole (B147169) precursor via this method is not extensively documented and would depend on the stability of the cyano group under the reaction conditions.

Currently, there is limited specific information available in the scientific literature regarding the direct derivatization of oxadiazoles to form this compound. While ring transformations of heterocycles are known, the conversion of an oxadiazole to a specifically substituted oxazole like the target compound would likely require a complex series of bond-breaking and bond-forming events that are not commonly reported synthetic strategies for this particular structure.

Synthesis of Key Precursors and Intermediates for this compound

The construction of this compound relies heavily on the availability of versatile precursors that can be elaborated into the final product. Key intermediates in these synthetic routes include functionalized alkyl isocyanoacetates, aminocyanooxazoles, and halogenated or sulfonyl-substituted oxazoles.

Preparation of Functionalized Alkyl Isocyanoacetates

Alkyl isocyanoacetates are crucial building blocks in oxazole synthesis. A common method for the preparation of ethyl isocyanoacetate involves the dehydration of N-formylglycine ethyl ester. This transformation can be achieved using reagents such as phosphoryl chloride in the presence of a base like triethylamine. The starting N-formylglycine ethyl ester is itself prepared from glycine ethyl ester hydrochloride by formylation.

| Starting Material | Reagents | Product |

| Glycine ethyl ester hydrochloride | Methyl formate, Triethylamine | N-formylglycine ethyl ester |

| N-formylglycine ethyl ester | Phosphoryl chloride, Triethylamine | Ethyl isocyanoacetate |

Routes to 5-Amino-4-cyano-1,3-oxazoles

A significant precursor for obtaining oxazoles with a cyano group at the 4-position is 5-amino-4-cyano-1,3-oxazole. A prevalent synthetic route to this intermediate involves the reaction of aminomalononitrile tosylate with an appropriate carboxylic acid or its derivative. asianpubs.orgresearchgate.net For instance, the reaction of aminomalononitrile tosylate with a carboxylic acid in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) in pyridine can yield the desired 2-substituted-5-amino-4-cyano-1,3-oxazole. asianpubs.org The reaction times for these syntheses can be lengthy, often requiring several days to proceed to completion. asianpubs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product |

| Aminomalononitrile tosylate | Carboxylic Acid | DCC, Pyridine | 2-substituted-5-amino-4-cyano-1,3-oxazole |

The 5-amino group of this intermediate is a versatile handle for further transformations. One potential, though not explicitly documented for this specific substrate, method to replace the amino group with a cyano group is the Sandmeyer reaction. This reaction typically involves the diazotization of a primary aromatic amine with a nitrite source in an acidic medium, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. nih.gov The successful application of this reaction would provide a direct route to the 2-cyano functionality.

Synthesis of Halogenated or Sulfonyl-Substituted Oxazoles

Halogenated and sulfonyl-substituted oxazoles serve as valuable intermediates for introducing various functional groups through cross-coupling reactions or nucleophilic substitutions. For instance, ethyl 2-chlorooxazole-4-carboxylate is a versatile scaffold for the synthesis of substituted oxazoles. This compound can undergo palladium-catalyzed coupling reactions such as Suzuki, Stille, and Negishi reactions to introduce substituents at the C-2 position.

Furthermore, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid has been shown to afford 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. The reactivity of the chlorine atom in these compounds allows for its displacement by various nucleophiles.

In a similar vein, the synthesis of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has been reported. These sulfonyl chlorides can react with various nucleophiles, providing a pathway to a range of sulfonyl-substituted oxazole derivatives. While these examples highlight the synthesis of halogenated and sulfonylated oxazoles, their direct application as precursors for the synthesis of this compound would require a subsequent cyanation step, for which specific literature precedence on these exact substrates is limited.

Mechanistic Investigations of this compound Synthesis

The mechanisms underlying the formation of the this compound ring system are generally inferred from studies on related oxazole syntheses. Direct mechanistic studies on the synthesis of this specific compound are not widely available.

Proposed Reaction Pathways and Transition States

The formation of the oxazole ring from acyclic precursors often involves a cyclization-dehydration sequence. For instance, in the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides catalyzed by a Brønsted acid, a proposed key intermediate is a 2-oxo-2-phenylethyl trifluoromethanesulfonate. organic-chemistry.org This intermediate then undergoes cyclization with the amide to form the oxazole ring.

In the context of derivatization from isoxazoles, the photochemical rearrangement is believed to proceed through a conical intersection, involving excited states and the formation of transient intermediates like nitrile ylides. The reaction pathway and the nature of the transition states are complex and have been the subject of computational studies.

The Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles, proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closure. wikipedia.org The stability of the nitrile ylide intermediate and the energy difference between the starting material and the product are critical factors in determining the reaction's feasibility. wikipedia.org

While these mechanistic insights are derived from related systems, they provide a foundational understanding of the potential pathways and transition states that could be involved in the synthesis of this compound. Specific computational and experimental studies would be necessary to fully elucidate the precise mechanistic details for the formation of this particular molecule.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts in Oxazole Ring Formation and Functionalization:

Iron(II) Catalysis: Iron(II) salts have been shown to be effective catalysts in the synthesis of oxazole-4-carboxylate derivatives. For instance, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles provides a route to methyl oxazole-4-carboxylates rsc.orgrsc.org. This method proceeds through a domino isoxazole-azirine-oxazole isomerization pathway. The efficiency of this catalytic system is notable, leading to good yields under relatively mild conditions.

Copper Catalysis: Copper catalysts, particularly Cu(I) salts, are pivotal in various oxazole syntheses. They are employed in the direct C-H arylation of oxazoles, which allows for the introduction of substituents at specific positions of a pre-formed oxazole ring. The selectivity of these reactions (C2 vs. C5 arylation) can often be controlled by the choice of ligands and reaction conditions. Furthermore, copper-mediated oxidative cyclization reactions provide a pathway to trisubstituted oxazoles rsc.orgnih.gov.

Key Reagents and Their Impact on Selectivity:

The choice of reagents is equally critical in directing the outcome of synthetic transformations leading to this compound and its analogues.

Halogenating Agents: For the introduction of a leaving group at the 2-position of the oxazole ring, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for the regioselective halogenation of an oxazole-4-carboxylic acid ester. The reactivity and selectivity of these reagents are often influenced by the electronic nature of the oxazole ring.

Dehydrating Agents: In the classical Robinson-Gabriel synthesis of oxazoles from 2-acylaminoketones, dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are used to facilitate the cyclization and dehydration steps organic-chemistry.org. The strength of the dehydrating agent can impact the reaction rate and the tolerance of other functional groups in the molecule.

Bases: Organic and inorganic bases play a multifaceted role in oxazole synthesis. In functionalization reactions, such as palladium-catalyzed cross-coupling, bases like triethylamine, potassium carbonate, or cesium carbonate are essential for the catalytic cycle. In the synthesis of structural analogues like 5-amino-4-cyano-1,3-oxazoles, bases such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to facilitate condensation and cyclization reactions.

The interplay between the catalyst, ligands, reagents, and reaction conditions (temperature, solvent) is paramount in achieving high selectivity and efficiency in the synthesis of complex oxazole derivatives.

Table 1: Selected Catalysts and Reagents in the Synthesis of Oxazole-4-Carboxylic Acid Derivatives and Analogues

| Catalyst/Reagent | Role | Reaction Type | Product Type | Reference |

| Fe(II) salts | Catalyst | Isomerization | Methyl oxazole-4-carboxylates | rsc.orgrsc.org |

| Cu(I) salts | Catalyst | C-H Arylation, Oxidative Cyclization | Functionalized oxazoles | rsc.orgnih.gov |

| Pd(0)/Pd(II) complexes | Catalyst | Cross-coupling (e.g., Cyanation) | 2-Cyano-oxazole derivatives | nih.govresearchgate.netnih.gov |

| N-Halosuccinimides | Reagent | Halogenation | 2-Halo-oxazoles | - |

| Sulfuric Acid | Reagent | Dehydration/Cyclization | Oxazole ring formation | organic-chemistry.org |

| Organic Bases (e.g., Pyridine, DABCO) | Reagent | Condensation/Cyclization | 5-Amino-4-cyano-1,3-oxazoles | - |

Stereochemical Aspects of Synthetic Transformations

Introducing chirality into the this compound framework presents a significant synthetic challenge, as the aromatic oxazole ring itself is planar. Stereocenters must therefore be located on the substituents attached to the oxazole core. The control of stereochemistry in the synthesis of such molecules can be approached through several strategies.

Use of Chiral Auxiliaries:

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. Chiral oxazolidinones, for instance, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction researchgate.netwikipedia.orgresearchgate.net. For the synthesis of a chiral oxazole-4-carboxylic acid derivative, a chiral auxiliary could be appended to a reactant in the early stages of the synthesis. For example, a chiral alcohol could be used to form an ester with the carboxylic acid at the 4-position, or a chiral amine could be used to form an amide. This auxiliary would then direct the stereoselective introduction of other substituents or modifications to the molecule before being cleaved to yield the enantiomerically enriched final product.

Starting from Chiral Precursors:

An alternative and often more direct approach is to start the synthesis from readily available chiral building blocks. α-Amino acids are particularly valuable chiral precursors for the synthesis of 2,4-disubstituted oxazoles researchgate.net. A synthetic route to a chiral analogue of this compound could commence with a chiral α-amino acid, where the side chain of the amino acid ultimately becomes the substituent at the 4-position of the oxazole ring. The stereocenter of the starting amino acid is retained throughout the reaction sequence, leading to a chiral product.

Asymmetric Catalysis:

The development of enantioselective catalytic methods for oxazole synthesis is an area of active research. Chiral metal complexes can be used to catalyze the formation of the oxazole ring or the introduction of substituents in a stereoselective manner. While specific examples for this compound are scarce, general principles of asymmetric catalysis can be applied. For instance, a chiral ligand coordinated to a metal catalyst (e.g., palladium, rhodium, or copper) could be employed in a cyclization or cross-coupling step to induce enantioselectivity.

Oxidation of Chiral Oxazolines:

A well-established method for obtaining chiral oxazoles involves the synthesis of a chiral oxazoline intermediate, followed by its oxidation. Chiral oxazolines can be readily prepared from chiral amino alcohols. The subsequent oxidation to the corresponding oxazole can be achieved using various reagents, such as manganese dioxide (MnO₂) or copper(II) salts. This two-step process allows for the transfer of chirality from the starting amino alcohol to the final oxazole product.

Table 2: Strategies for Stereoselective Synthesis of Chiral Oxazole Derivatives

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity, auxiliary can often be recovered. |

| Chiral Precursors | The synthesis starts from an enantiomerically pure building block, such as an α-amino acid. | Chirality is inherent in the starting material, often leading to a more concise synthesis. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Potentially highly efficient, as a small amount of catalyst can generate a large amount of chiral product. |

| Oxidation of Chiral Oxazolines | A chiral oxazoline is synthesized and then oxidized to the corresponding chiral oxazole. | A reliable two-step method for accessing chiral oxazoles. |

Reactivity and Chemical Transformations of 2 Cyano 1,3 Oxazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group to esters and amides is a fundamental transformation in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The formation of esters from 2-cyano-1,3-oxazole-4-carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, often with concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it to completion, water is typically removed, or the alcohol is used in large excess. libretexts.orgmasterorganicchemistry.com For more sensitive substrates, milder methods such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed. rsc.org Another efficient method involves the use of phosphorus oxychloride (POCl₃) which works well for heterocyclic carboxylic acids. derpharmachemica.com

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures and removal of water. mdpi.comencyclopedia.pub More commonly, coupling agents are used to facilitate the reaction under milder conditions. Reagents such as carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), or borate (B1201080) esters can be used to activate the carboxylic acid, enabling its reaction with a wide range of amines to form the corresponding amide bond. mdpi.comencyclopedia.pubacs.orgresearchgate.net

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), cat. H₂SO₄, heat | 2-Cyano-1,3-oxazole-4-carboxylate ester | chemguide.co.uklibretexts.org |

| Esterification (Steglich) | Alcohol (R'-OH), DCC, DMAP | 2-Cyano-1,3-oxazole-4-carboxylate ester | rsc.org |

| Amidation (Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDC, PyBOP) | 2-Cyano-1,3-oxazole-4-carboxamide | mdpi.comencyclopedia.pub |

| Amidation (Boron-mediated) | Amine (R'R''NH), B(OCH₂CF₃)₃, MeCN, 80 °C | 2-Cyano-1,3-oxazole-4-carboxamide | acs.org |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can occur more readily if the structure has specific activating features. youtube.com For heteroaromatic carboxylic acids like this compound, this transformation usually requires harsh conditions, such as heating with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org

The presence of the electron-withdrawing cyano group and the heterocyclic oxazole (B20620) ring may influence the stability of the carbanion or radical intermediate formed during decarboxylation. Modern methods, such as silver-catalyzed decarboxylation or photoredox catalysis, have been developed for the decarboxylation of α-oxocarboxylates and other challenging carboxylic acids, which could potentially be applied here. youtube.comacs.orgmasterorganicchemistry.com However, the stability of the oxazole ring under the potentially high temperatures or reactive conditions required for decarboxylation must be considered.

Formation of Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of esters, amides, and other compounds.

Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen, most commonly chlorine, to form an acyl chloride. libretexts.org This is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.uksavemyexams.com Thionyl chloride is often preferred as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. chemguide.co.uk

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent. A more common laboratory-scale synthesis involves reacting the acyl chloride with the sodium salt of the carboxylic acid (a carboxylate). This nucleophilic acyl substitution reaction yields the corresponding acid anhydride. rsc.org

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and other nucleophilic additions.

Hydrolysis and Amide Formation

The hydrolysis of nitriles is a common method for preparing amides and carboxylic acids. numberanalytics.comlibretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgorganicchemistrytutor.com

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is first protonated, which increases its electrophilicity. libretexts.orgorganicchemistrytutor.com A subsequent nucleophilic attack by water leads to the formation of an intermediate amide, 2-amido-1,3-oxazole-4-carboxylic acid. With continued heating, this amide can be further hydrolyzed to yield oxazole-2,4-dicarboxylic acid and an ammonium (B1175870) salt. studymind.co.ukcommonorganicchemistry.com

In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbon of the cyano group. organicchemistrytutor.comcommonorganicchemistry.com This also proceeds through an amide intermediate. The initial product would be the salt of the carboxylic acid, which would require an acidic workup to yield the final dicarboxylic acid product. Milder basic conditions can sometimes be used to stop the reaction at the amide stage. organicchemistrytutor.com

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 2-(Aminocarbonyl)-1,3-oxazole-4-carboxylic acid | organicchemistrytutor.com |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | 1,3-Oxazole-2,4-dicarboxylic acid | libretexts.orgcommonorganicchemistry.com |

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation requires powerful reducing agents or catalytic hydrogenation.

A common reagent for this reduction is lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an aqueous workup. studymind.co.ukcommonorganicchemistry.com Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane, are also effective for reducing both aromatic and aliphatic nitriles to primary amines. organic-chemistry.orgnih.govorganic-chemistry.org

Alternatively, catalytic hydrogenation can be employed. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium on carbon (Pd/C). studymind.co.ukcommonorganicchemistry.com This method is often preferred in industrial settings. The resulting product would be 2-(aminomethyl)-1,3-oxazole-4-carboxylic acid.

| Reagent/Method | Typical Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, dry ether or THF 2. H₂O workup | 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure/temp | 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid | studymind.co.uk |

| Diisopropylaminoborane | BH₂N(iPr)₂, cat. LiBH₄, THF | 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid | organic-chemistry.orgnih.gov |

Cycloaddition Reactions (e.g., Tetrazole formation)

The nitrile functionality at the C2 position of this compound is a prime site for cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govresearchgate.net This reaction, a cornerstone in the synthesis of tetrazoles, proceeds by the 1,3-dipolar cycloaddition of an azide (B81097) to the carbon-nitrogen triple bond of the nitrile. nih.gov The resulting tetrazole ring is considered a bioisostere of the carboxylic acid group, making this transformation particularly relevant in medicinal chemistry for modifying the physicochemical and biological properties of the parent molecule. acs.orgresearchgate.net

The reaction is typically facilitated by the use of various azide sources, such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid to activate the nitrile group. nih.gov The general transformation can be represented as follows:

General Scheme for Tetrazole Formation: this compound + R-N₃ → 2-(1H-tetrazol-5-yl)-1,3-oxazole-4-carboxylic acid

While specific experimental data for the cycloaddition of this compound is not extensively documented in publicly available literature, the well-established reactivity of nitriles in this context allows for a high degree of confidence in predicting this transformation. The reaction conditions can be tailored, with various catalysts and solvents being employed to optimize the yield and reaction time. For instance, the use of zinc salts has been shown to effectively catalyze the formation of tetrazoles from nitriles.

A related transformation involves the synthesis of C-nucleosides where a glycosyl cyanide is converted to a tetrazole, highlighting the versatility of the cyano group in forming this important heterocyclic ring. nih.gov

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring System

The substitution pattern on the oxazole ring of this compound renders it electron-deficient, which in turn governs its susceptibility to electrophilic and nucleophilic attack.

The oxazole ring is inherently an electron-deficient heterocycle, and this characteristic is further amplified by the presence of two strong electron-withdrawing groups: the cyano group at C2 and the carboxylic acid at C4. nih.gov Consequently, the ring is significantly deactivated towards electrophilic aromatic substitution. chempedia.info In general, for oxazoles that do undergo electrophilic substitution, the reaction occurs preferentially at the C5 position, followed by the C4 and then the C2 position. chempedia.infowikipedia.org However, for this compound, the C5 position is the only available site for substitution.

Despite the availability of the C5 position, the profound deactivating effect of the substituents makes direct electrophilic substitution, such as halogenation, challenging under standard conditions. The reaction would likely require harsh conditions and may result in low yields. The electron-withdrawing nature of the carboxyl group further complicates the reaction, as it can be deactivating and meta-directing in aromatic systems. numberanalytics.com

Alternative strategies for functionalization, such as metalation followed by quenching with an electrophile, might be more viable routes to introduce substituents at the C5 position.

The electron-deficient nature of the oxazole ring in this compound makes it a good candidate for nucleophilic attack. The C2 position is particularly susceptible to nucleophilic attack due to the adjacent electronegative nitrogen atom and the attached cyano group, both of which increase the electrophilicity of this carbon. wikipedia.org Nucleophilic aromatic substitution can occur at this position if a suitable leaving group is present.

The C5 position can also be a site for nucleophilic attack, especially through addition-elimination mechanisms or via the formation of an organometallic intermediate. For instance, the "halogen dance" isomerization observed in some oxazole systems demonstrates the possibility of generating a nucleophilic center at C5 via a lithiated intermediate, which can then react with electrophiles. nih.gov

While direct nucleophilic substitution on the unsubstituted ring is less common, the presence of activating groups or the use of strong nucleophiles can facilitate such reactions. For example, the reaction of activated carboxylic acid derivatives with nucleophiles is a common strategy for the synthesis of substituted oxazoles. nih.gov

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The strained five-membered ring of oxazole, particularly when activated by electron-withdrawing substituents, can undergo ring-opening and rearrangement reactions, leading to the formation of new molecular scaffolds.

While the oxazole ring is generally considered aromatic and relatively stable, substituted oxazoles can undergo isomerization under thermal or catalytic conditions. These isomerizations can involve the rearrangement of substituents or the transformation of the oxazole ring itself. For instance, thermal isomerizations of arylazoimidazoles and azobenzenes have been studied, indicating the potential for such processes in related heterocyclic systems. researchgate.netmdpi.com

The isomerization of the oxazole ring in this compound is not well-documented. However, the presence of the cyano and carboxylic acid groups could potentially influence the stability of the ring and its propensity for rearrangement. For example, base-induced transformations of 2-acyl-3-alkyl-2H-azirines are known to produce oxazoles, suggesting that related ring-opening and closing pathways could be accessible from the oxazole itself under certain conditions. organic-chemistry.org

A significant aspect of the reactivity of functionalized oxazoles is their ability to undergo recyclization to form other heterocyclic systems. This is particularly true for oxazoles bearing reactive functional groups that can participate in intramolecular cyclization reactions.

A prime example of such a transformation is the synthesis of oxazolo[5,4-d]pyrimidines . These fused heterocyclic systems can be prepared from 5-aminooxazole-4-carbonitrile (B1331464) derivatives, which are structurally related to the target molecule. mdpi.comnih.gov The synthesis typically involves the construction of the pyrimidine (B1678525) ring onto the existing oxazole core. For example, the reaction of 5-amino-2-substituted-oxazole-4-carbonitrile with triethyl orthoformate, followed by cyclization with an amine, yields the corresponding 7-amino-oxazolo[5,4-d]pyrimidine. mdpi.com

Another important rearrangement that can lead to novel heterocyclic systems is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution has been observed in sulfonamide derivatives of oxazoles, leading to the formation of new ring systems. nih.govslideshare.net This rearrangement typically involves an electron-deficient aromatic or heteroaromatic ring and a nucleophilic center connected by a linker. The presence of electron-withdrawing groups on the oxazole ring of this compound could potentially facilitate such a rearrangement if an appropriate nucleophilic side chain were introduced.

The following table summarizes the starting materials and resulting heterocyclic systems from the recyclization of oxazole derivatives.

| Starting Oxazole Derivative | Reagents | Resulting Heterocyclic System | Reference |

| 5-Amino-2-substituted-oxazole-4-carbonitrile | 1. Triethyl orthoformate 2. Amine (e.g., methylamine) | 7-Amino-oxazolo[5,4-d]pyrimidine | mdpi.com |

| N-Aryl-2-(chloromethyl)oxazole-5-sulfonamide | Base | Fused heterocyclic system via Smiles rearrangement | nih.gov |

These recyclization pathways underscore the utility of the oxazole ring as a versatile building block in the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Radical and Organometallic Reactions

The reactivity of this compound in radical and organometallic reactions is dictated by the interplay of its functional groups. The carboxylic acid is the most reactive site towards many organometallic reagents, while the oxazole ring and cyano group would be the primary sites for radical attack.

Organometallic Reactions

The presence of a carboxylic acid group significantly influences the course of organometallic reactions. Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are strong bases and will readily deprotonate the carboxylic acid to form a carboxylate salt. libretexts.orgsaskoer.ca This initial acid-base reaction typically precludes any nucleophilic attack on the oxazole ring or the cyano group.

To achieve addition to the cyano group or the oxazole ring, the carboxylic acid would likely need to be protected or converted to a less reactive derivative, such as an ester. For instance, the reaction of Grignard reagents with esters can lead to the formation of tertiary alcohols through double addition. youtube.com In the context of oxazole-4-carboxylate esters, regioselective mono-addition of Grignard reagents to the ester functionality has been observed, yielding ketones without the formation of tertiary alcohols, a phenomenon attributed to the complexing ability of the isoxazole (B147169) oxygen atom in a related system. researchgate.net

The use of less basic organometallic reagents, such as organocuprates (R₂CuLi), might allow for more controlled reactions. Organocuprates are known to react with acid chlorides to afford ketones, stopping at a single addition. youtube.com Therefore, conversion of this compound to its corresponding acid chloride could open up pathways for the introduction of organic moieties via organocuprates.

Table 1: Predicted Reactivity of this compound and its Derivatives with Organometallic Reagents

| Derivative | Organometallic Reagent | Predicted Product | Notes |

| Carboxylic Acid | Grignard Reagent (RMgX) | Carboxylate Salt | Acid-base reaction is highly favored. libretexts.org |

| Carboxylic Acid | Organolithium (RLi) | Carboxylate Salt | Similar to Grignard reagents, deprotonation is expected. saskoer.ca |

| Ester (e.g., Methyl ester) | Grignard Reagent (RMgX) | Tertiary Alcohol | Potential for double addition to the ester carbonyl. youtube.com |

| Ester (e.g., Methyl ester) | Organocuprate (R₂CuLi) | Ketone | May allow for selective addition to the ester. |

| Acid Chloride | Organocuprate (R₂CuLi) | Ketone | Selective single addition is expected. youtube.com |

Radical Reactions

Specific studies on the radical reactions of this compound are not readily found. However, general principles of radical chemistry on heterocyclic systems suggest that the oxazole ring could be susceptible to radical attack. The cyano group can also participate in radical reactions. For instance, 2-(halomethyl)oxazoles have been utilized as scaffolds for synthetic elaboration through substitution reactions, which can proceed via radical mechanisms. nih.govresearchgate.net

In related systems, such as 5-amino-4-cyano-1,3-oxazoles, various synthetic transformations have been explored, although not specifically radical in nature. researchgate.net The synthesis of oxazole derivatives can sometimes involve radical intermediates, for example, in oxidative cyclization reactions.

It is plausible that under photoredox catalysis conditions, the carboxylic acid could be decarboxylated to generate a radical species at the C4 position of the oxazole ring. This radical could then be trapped by various radical acceptors. However, this remains a hypothetical reaction pathway in the absence of specific experimental data for this compound.

Derivatization Strategies for the 2 Cyano 1,3 Oxazole 4 Carboxylic Acid Scaffold

Functionalization at the 2-Position of the Oxazole (B20620) Ring

The C2 position of the oxazole ring is susceptible to both deprotonation and substitution reactions, making it a key handle for introducing a variety of substituents.

The introduction of aryl and heteroaryl groups at the C2 position of oxazoles can be achieved through modern cross-coupling methodologies. Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized organometallic reagents. nih.gov

Palladium-catalyzed direct arylation offers a highly regioselective method for functionalizing the oxazole core. Research has demonstrated that by selecting appropriate ligands and solvent systems, arylation can be directed to either the C2 or C5 position. organic-chemistry.org Specifically for C2 arylation, the use of task-specific phosphine (B1218219) ligands in nonpolar solvents is preferred. organic-chemistry.org This approach allows for the coupling of a wide range of aryl and heteroaryl bromides, chlorides, and triflates. Another strategy involves the use of a nickel(II) precatalyst, which enables the C2 arylation of oxazoles with various (hetero)aryl chlorides and phenol (B47542) derivatives like pivalates and tosylates. organic-chemistry.org

A plausible mechanism for C2-selective arylation involves the initial coordination of the oxazole nitrogen to the palladium(II) catalyst. nih.gov This coordination is thought to lower the pKa of the C2 proton, facilitating its deprotonation and subsequent involvement in the catalytic cycle. nih.gov

An alternative to direct C-H activation is the functionalization of a halogenated precursor. The synthesis of a 2-bromo-oxazole-4-carboxylate derivative can be accomplished via lithiation and subsequent trapping with a bromine source. chemrxiv.org This 2-bromo intermediate is then a versatile substrate for classic cross-coupling reactions like Suzuki-Miyaura or Stille couplings to introduce the desired (hetero)aryl groups.

Table 1: Regioselective Direct Arylation of Oxazole Derivatives This table is a representative example based on general findings for oxazole arylation and may be adapted for the specific 2-cyano-4-carboxy scaffold.

| Catalyst/Ligand | Solvent | Position Selectivity | Reference |

| Palladium / Task-Specific Phosphine | Nonpolar (e.g., Toluene) | C2 | organic-chemistry.org |

| Palladium / Task-Specific Phosphine | Polar (e.g., DMF) | C5 | organic-chemistry.org |

| Nickel(II) / CyPAd-DalPhos | Nonpolar (e.g., Toluene) | C2 | organic-chemistry.org |

Alkylation and Acylation at Position 2

The C2 proton of the oxazole ring is the most acidic, and its deprotonation creates a nucleophilic center suitable for reaction with various electrophiles. wikipedia.org This reactivity allows for the introduction of alkyl and acyl groups. The deprotonation is typically achieved using a strong base, and the resulting lithio salt exists in equilibrium with a ring-opened isonitrile species. wikipedia.org

Acylation at the C2 position can be performed by reacting the metallated oxazole with acylating agents such as acid chlorides. This strategy has been documented in the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles, where various acyl groups were successfully introduced. researchgate.net While the starting material in that study differs at the C4 and C5 positions, the fundamental reactivity at C2 is analogous. The reaction sequence would involve the deprotonation of the 2-cyano-1,3-oxazole-4-carboxylic acid (or its ester derivative) followed by the addition of the desired acid chloride.

Alkylation follows a similar pathway, using alkyl halides as the electrophile. The choice of base, solvent, and reaction temperature is critical to manage the stability of the lithiated intermediate and prevent undesired side reactions.

Functionalization at the 5-Position of the Oxazole Ring

The C5 position of the oxazole ring offers another site for derivatization, often proceeding through different mechanisms than those at C2. Electrophilic aromatic substitution is a common pathway for functionalizing this position, although it typically requires the presence of electron-donating groups on the ring. wikipedia.orgslideshare.net Given that both the cyano group at C2 and the carboxylic acid at C4 are electron-withdrawing, activating the C5 position for electrophilic attack is challenging. Therefore, strategies often rely on nucleophilic substitution of a pre-installed leaving group at C5.

The introduction of amino and hydrazino functionalities can transform the electronic properties and biological activity of the oxazole scaffold. While many syntheses start with pre-functionalized 5-amino-oxazoles, lookchem.comresearchgate.net introducing these groups onto a pre-formed ring is also feasible.

One established method involves the recyclization of 5-amino- or 5-hydrazino-1,3-oxazoles that possess an electron-withdrawing group at the C4 position. researchgate.net These reactions proceed via nucleophilic attack at the C2 or C5 position of the oxazole. researchgate.net For the target scaffold, a more direct approach would involve nucleophilic aromatic substitution on a 5-halo-oxazole precursor. A 5-bromo or 5-chloro substituent can be displaced by ammonia, hydrazine, or substituted amines under appropriate conditions, likely requiring heat or metal catalysis (e.g., Buchwald-Hartwig amination).

Sulfonyl and sulfanyl (B85325) groups can be valuable additions to the oxazole core. Research has demonstrated the synthesis of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates. researchgate.net This indicates that sulfonyl groups can be successfully incorporated at the C5 position of an oxazole-4-carboxylate. The synthetic route to these compounds often involves the cyclization of a precursor already containing the sulfonyl moiety. However, an alternative approach could involve the reaction of a 5-lithiated oxazole intermediate with a sulfonyl chloride (R-SO₂Cl) or the oxidation of a corresponding sulfanyl (thioether) group.

The introduction of a sulfanyl group (R-S-) can be achieved by reacting a 5-halo-oxazole with a thiol (R-SH) under basic conditions or via a metal-catalyzed cross-coupling reaction. Alternatively, the 5-lithiated oxazole can be reacted with a disulfide (R-S-S-R) to form the C-S bond directly.

Table 2: Examples of 5-Position Functionalization This table outlines general strategies applicable to the target scaffold.

| Functional Group | Reagent/Method | Precursor | Reference |

| Amino (-NH₂) | Buchwald-Hartwig Amination | 5-Halo-oxazole | General Method |

| Hydrazino (-NHNH₂) | Nucleophilic Substitution | 5-Halo-oxazole | researchgate.net |

| Sulfonyl (-SO₂R) | Cyclization or Oxidation | Acyl/Thioether Precursor | researchgate.net |

| Sulfanyl (-SR) | Nucleophilic Substitution | 5-Halo-oxazole | General Method |

Attachment of Piperidine (B6355638) and other Heterocyclic Moieties

The attachment of cyclic amines like piperidine, pyrrolidine, or morpholine (B109124) at the C5 position introduces significant three-dimensional character to the molecule. These groups are typically installed via nucleophilic substitution of a leaving group at the C5 position.

A 5-halo-2-cyano-1,3-oxazole-4-carboxylic acid ester would be a suitable precursor for this transformation. The reaction with a cyclic secondary amine like piperidine would proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism. This reaction is often facilitated by a base to neutralize the generated hydrohalic acid and may require elevated temperatures. The synthesis of 5-cycloaminyl substituted heterocycles is a well-established strategy in medicinal chemistry for creating novel amino-acid-like building blocks. beilstein-journals.org Although some reports focus on the 1,2-oxazole (isoxazole) isomer, the synthetic principles of reacting a halo-heterocycle with a cyclic amine are broadly applicable. beilstein-journals.orgnih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Oxazole Ring

The fusion of a second heterocyclic ring to the this compound scaffold leads to the formation of bicyclic and polycyclic systems with distinct pharmacological properties. A prominent example is the synthesis of oxazolo[5,4-d]pyrimidines.

Oxazolo[5,4-d]pyrimidines are structurally analogous to purines, where an oxazole ring replaces the imidazole (B134444) ring of the natural purine. nih.govmdpi.com This structural similarity makes them attractive candidates for development as anticancer agents, kinase inhibitors, and receptor antagonists. mdpi.comnih.gov The synthesis of the oxazolo[5,4-d]pyrimidine (B1261902) system can be achieved through two primary routes: cyclization of a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted oxazole, or the formation of an oxazole ring on a pyrimidine precursor. nih.gov

While direct cyclization from this compound is not extensively documented, a common strategy involves the use of a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) as a key intermediate. nih.gov This suggests that the synthetic pathway from this compound would likely involve the conversion of the carboxylic acid group (or a derivative thereof) and subsequent introduction of an amino group at the C5 position to facilitate pyrimidine ring formation.

A general synthetic approach is a two-step process:

Formation of an Imidoester Intermediate: A 5-amino-2-substituted-oxazole-4-carbonitrile can be reacted with an orthoester, such as triethyl orthoformate, under reflux conditions to yield an intermediate imidoester derivative. nih.gov

Ring Closure: The subsequent ring closure is achieved by treating the imidoester with an amine, such as an aqueous solution of methylamine, to afford the 7-substituted-oxazolo[5,4-d]pyrimidine. nih.gov

Research has shown that oxazolo[5,4-d]pyrimidine derivatives bearing an isoxazole (B147169) substituent at the 2-position and various aliphatic amino chains at the 7-position exhibit promising cytotoxic activity against several human cancer cell lines. nih.govresearchgate.net For instance, certain derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Table 1: Examples of Synthesized Oxazolo[5,4-d]pyrimidine Derivatives and their Biological Relevance

| Compound Class | Starting Material Precursor | Key Reagents | Fused System Formed | Potential Biological Activity |

| 7-Amino-oxazolo[5,4-d]pyrimidines | 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoacetate, Various amines | Oxazolo[5,4-d]pyrimidine | Immunosuppressive, Anti-inflammatory |

| 2-Substituted-7-alkylamino-oxazolo[5,4-d]pyrimidines | 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate, Methylamine | Oxazolo[5,4-d]pyrimidine | Anticancer, VEGFR-2 inhibition |

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for the construction of complex polycyclic systems. chim.it While specific examples starting directly from this compound are not prevalent in the literature, the principles of annulation can be applied to its derivatives. For instance, bicyclization reactions can synergistically utilize multiple reactive sites on a substrate to fabricate two new rings in a single step, leading to high levels of structural complexity. chim.it

Strategies such as [4+2] and [4+1] annulation reactions are commonly employed for the synthesis of various oxygen and nitrogen-containing heterocycles. chim.it The this compound scaffold, with its multiple functional groups, presents potential for such transformations after suitable modification. For example, the carboxylic acid could be converted into a group that can participate in a cycloaddition reaction, or the cyano group could be transformed to initiate a ring-closing cascade.

Generation of Complex Chemical Libraries based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the generation of complex chemical libraries for high-throughput screening. The presence of both a nitrile and a carboxylic acid group allows for a wide range of derivatization reactions, enabling the creation of a large number of diverse molecules.

One powerful approach for library synthesis is DNA-encoded chemical library (DECL) technology. nih.gov This method involves the covalent attachment of small molecules to unique DNA tags, allowing for the screening of vast numbers of compounds against biological targets. The synthesis of 1,2,4-oxadiazoles, a related heterocyclic system, has been successfully demonstrated on DNA-conjugated substrates. nih.gov This process typically involves the conversion of a nitrile to an amidoxime, followed by acylation with a carboxylic acid and subsequent cyclodehydration. nih.gov

This methodology highlights the potential of using the this compound scaffold in a similar combinatorial fashion. The nitrile group can be converted to an amidoxime, and the carboxylic acid can be used to acylate a diverse set of building blocks, or vice versa. This would allow for the creation of a large library of oxazole derivatives with varied substituents, suitable for screening against a wide range of biological targets.

Advanced Characterization Methodologies for 2 Cyano 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-cyano-1,3-oxazole-4-carboxylic acid and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

1H and 13C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within a molecule.

For derivatives of this compound, such as its esters, the chemical shifts in ¹H and ¹³C NMR spectra are characteristic. For instance, in ethyl 2-amino-1,3-oxazole-4-carboxylate, the oxazole (B20620) ring proton (H-5) appears as a singlet around δ 8.01 ppm. nih.gov The ethyl ester protons exhibit a quartet at approximately δ 4.16 ppm and a triplet at δ 1.19 ppm. nih.gov

In the ¹³C NMR spectrum of the same derivative, the carbonyl carbon of the ester is observed around δ 162.1 ppm, while the oxazole ring carbons (C-2, C-4, and C-5) resonate at approximately δ 161.9, 132.6, and 138.4 ppm, respectively. nih.gov For methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole ring carbons C-4, C-3, and C-5 appear at δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org

The following table summarizes typical chemical shifts for derivatives of this compound, illustrating the influence of substituents on the electronic environment of the oxazole core.

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl 2-amino-1,3-oxazole-4-carboxylate | H-5: 8.01 (s); -OCH₂CH₃: 4.16 (q), 1.19 (t); -NH₂: 6.92 (s) | C=O: 162.1; C-2: 161.9; C-5: 138.4; C-4: 132.6; -OCH₂CH₃: 60.6, 14.9 | nih.gov |

| Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | -OCH₃: 3.76 (s); -CH₃: 2.29 (s); -NH₂: not specified | C=O: 160.2; C-2: 154.8; C-4: 147.1; C-5: 132.9; -OCH₃: 51.4; -CH₃: 14.1 | nih.gov |

| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | H-3: 8.46 (s); -OCH₃: not specified; Boc: 1.47 (s) | C-5: 179.5; C-3: 150.2; C-4: 108.3; Boc: not specified | beilstein-journals.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for assigning protons in aliphatic chains or substituted aromatic systems attached to the oxazole core. For derivatives with alkyl groups, COSY spectra would show correlations between adjacent protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. In a derivative like ethyl 2-amino-1,3-oxazole-4-carboxylate, the HSQC spectrum would link the H-5 signal to the C-5 carbon signal. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting different fragments of a molecule. For instance, in methyl 2-(4-hydroxybenzyl)-5-(substituted)-oxazole-4-carboxylate, HMBC correlations were observed from the benzylic protons (H-6) to the oxazole C-2 carbon, and from the substituent protons at C-5 (H-15) to both C-4 and C-5 of the oxazole ring, confirming the connectivity. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For complex derivatives of this compound, NOESY can help establish the relative orientation of substituents. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying characteristic functional groups based on their vibrational frequencies. For this compound and its derivatives, the key vibrational bands are those of the cyano (C≡N), carboxylic acid (C=O and O-H), and the oxazole ring.

The C≡N stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. researchgate.netresearchgate.net For instance, in cyano-substituted styrylpyridine compounds, the C≡N stretch appears in this region. acs.org The carboxylic acid group is characterized by a strong C=O stretching band between 1700 and 1725 cm⁻¹ and a very broad O-H stretching band from 2500 to 3300 cm⁻¹.

For ester derivatives, such as ethyl 2-amino-1,3-oxazole-4-carboxylate, the C=O stretch of the ester is found around 1743 cm⁻¹. rdd.edu.iq The oxazole ring itself exhibits characteristic vibrations, though they can be complex and overlap with other signals. In various oxazole derivatives, bands in the 1650-1550 cm⁻¹ region can be attributed to C=N and C=C stretching vibrations within the ring. rdd.edu.iqpublish.csiro.au

The table below presents typical FT-IR absorption frequencies for the key functional groups in this compound and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Cyano (-C≡N) | Stretching | 2200 - 2300 | researchgate.netresearchgate.net |

| Carboxylic Acid (-COOH) | C=O Stretching | 1700 - 1725 | rdd.edu.iq |

| O-H Stretching | 2500 - 3300 (broad) | rdd.edu.iq | |

| Ester (-COOR) | C=O Stretching | 1735 - 1750 | rdd.edu.iq |

| Oxazole Ring | C=N, C=C Stretching | 1650 - 1550 | rdd.edu.iqpublish.csiro.au |

| C-O Stretching | 1250 - 1300 | rdd.edu.iq |

Raman Spectroscopy Applications

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely available, the technique would be valuable for characterizing the C≡N and the symmetric vibrations of the oxazole ring. The C≡N stretch in Raman spectra is typically strong and sharp, providing a clear marker for this group. Raman spectroscopy could also help in studying the conformational properties of derivatives and their interactions in different environments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For example, the molecular formula of methyl 2-(4-hydroxybenzyl)-5-(substituted)-oxazole-4-carboxylate (C₁₄H₁₅NO₆) was confirmed by the [M+H]⁺ ion observed in its HR-ESIMS spectrum. nih.gov

The fragmentation patterns of oxazoles upon electron ionization can be complex but provide valuable structural clues. The fragmentation is significantly influenced by the nature and position of substituents. Common fragmentation pathways for oxazole rings involve the cleavage of the ring to produce smaller, stable ions. For substituted oxazoles, the loss of substituents or parts of the substituent side chains are prominent fragmentation routes. clockss.org For instance, in carboxy-substituted oxazoles, the loss of the group attached to the saturated cyclic system has been observed as a major fragmentation pathway. publish.csiro.au

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the analyte. For derivatives of this compound, such as its esters or amides, HRMS is used to confirm the successful incorporation of all constituent atoms.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is analyzed. The experimentally measured m/z value is then compared to the calculated theoretical mass for the proposed molecular formula. For instance, the HRMS analysis of a related benzimidazole (B57391) derivative yielded a found m/z of 372.1172, which was in close agreement with the calculated value of 372.1171 for the molecular formula C₂₂H₁₈N₃OS. core.ac.uk

Table 1: Representative HRMS Data for a 2-Cyano-1,3-Oxazole Derivative (Note: Data is representative of a closely related analog, as specific data for the parent acid is not publicly available.)

| Derivative | Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C₇H₉NO₃ | [M+H]⁺ | 156.06552 | - | uni.lu |

| Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C₇H₉NO₃ | [M+Na]⁺ | 178.04746 | - | uni.lu |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within the molecule. The fragmentation pattern is characteristic of the compound's structure, revealing the presence of specific functional groups and their arrangement.

For this compound, collision-induced dissociation (CID) would likely lead to several predictable fragmentation pathways:

Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion with a mass 44 Da less than the parent ion. libretexts.org

Oxazole Ring Cleavage: The oxazole ring itself can fragment. Studies on other oxazole derivatives show that cleavage can occur, often initiated by the loss of a stable neutral molecule like CO or HCN. nih.gov The specific pathway is influenced by the substituents on the ring.

Loss of the Cyano Group: The cyano group can be lost as a neutral radical or as part of a larger fragment.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's scaffold can be constructed, confirming the presence and linkage of the cyano, carboxylic acid, and oxazole moieties.

X-ray Diffraction Analysis for Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray diffraction analysis of a single crystal offers the definitive determination of the compound's three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a compound like this compound, obtaining suitable crystals would allow for the direct visualization of the molecular geometry. Although the crystal structure for the parent acid is not publicly documented, data from closely related structures, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, provide insight into the type of information that can be obtained. msu.edu For this acrylamide (B121943) derivative, X-ray analysis revealed an orthorhombic crystal system with the space group Pca2₁. msu.edu Such data confirms the planarity of the heterocyclic ring and the spatial orientation of the substituent groups.

Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Heterocyclic Compound (Note: Data is for a related cyano-containing acrylamide, illustrating the type of parameters determined.)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | msu.edu |

| Space Group | Pca2₁ | msu.edu |

| a (Å) | 17.2514 | msu.edu |

| b (Å) | 5.8392 | msu.edu |

| c (Å) | 30.8194 | msu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative. The oxazole ring, cyano group, and carboxylic acid group all contribute to a conjugated π-electron system.

The absorption of UV light excites electrons from lower-energy orbitals (like π and n, non-bonding) to higher-energy anti-bonding orbitals (π*). The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. Generally, more extensive conjugation leads to a shift in λmax to longer wavelengths (a bathochromic or red shift).

For this compound, one would expect to observe π → π* transitions, which are typically strong, and potentially weaker n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid. Studies on cyano-substituted styrylpyridine compounds, which also feature conjugated cyano and heterocyclic moieties, show maximum absorption wavelengths (λmax) around 307-314 nm, attributed to π → π* transitions. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π | Conjugated oxazole ring, cyano group, carboxylic acid | ~250-350 nm |

| n → π | Oxazole N and O atoms, Carbonyl O | Longer wavelength, weaker intensity |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

This method is routinely used in the characterization of newly synthesized compounds. For example, in the synthesis of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, elemental analysis was used to confirm the composition of the final products. nih.gov For a derivative with the formula C₂₁H₁₄N₄O₂, the calculated percentages were C, 71.18%; H, 3.98%; N, 15.81%, which closely matched the found values of C, 70.96%; H, 3.69%; N, 15.73%. nih.gov

Table 4: Representative Elemental Analysis Data for a Related Cyano-Heterocyclic Compound (Note: Data is for a cyanopyridine-based 1,3,4-oxadiazole derivative, illustrating the format of results.)

| Element | Calculated % | Found % | Reference |

|---|---|---|---|

| Carbon (C) | 71.18 | 70.96 | nih.gov |

| Hydrogen (H) | 3.98 | 3.69 | nih.gov |

| Nitrogen (N) | 15.81 | 15.73 | nih.gov |

Theoretical and Computational Investigations of 2 Cyano 1,3 Oxazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-cyano-1,3-oxazole-4-carboxylic acid, such studies would provide invaluable insights into its electronic nature and stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While no specific DFT studies on this compound have been found, such an analysis would typically involve calculations of:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity.

Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule, offering clues to its reactive sites.

Thermodynamic Properties: Such as the heat of formation and Gibbs free energy, to assess the molecule's stability.

Without dedicated research, no specific data on these parameters for this compound can be provided.

Ab Initio Methods for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of molecular properties. For the target compound, these methods could be employed to determine:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: To predict the infrared (IR) and Raman spectra of the molecule.